molecular formula C11H14BrNO B11858843 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine CAS No. 832724-75-1

2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine

Cat. No.: B11858843
CAS No.: 832724-75-1
M. Wt: 256.14 g/mol
InChI Key: KXNSOYVFWZNABF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 3-methoxyphenylmethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine typically involves the reaction of 3-methoxybenzylamine with an appropriate bromomethylating agent under controlled conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The aziridine ring can be opened under reductive conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include amines and ring-opened derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine involves its reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can interact with nucleophiles, leading to ring-opening reactions and the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is unique due to its combination of an aziridine ring and a bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules.

Properties

CAS No.

832724-75-1

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine

InChI

InChI=1S/C11H14BrNO/c1-14-11-4-2-3-9(5-11)7-13-8-10(13)6-12/h2-5,10H,6-8H2,1H3

InChI Key

KXNSOYVFWZNABF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC2CBr

Origin of Product

United States

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